molecular formula C11H9ClN2O3 B12344147 methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate

methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate

Cat. No.: B12344147
M. Wt: 252.65 g/mol
InChI Key: VPHCOUPYZOYOGC-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with chloroacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps are crucial in scaling up the synthesis for industrial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under mild conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

Methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

    Methylisothiazolinone: Another heterocyclic compound with antimicrobial properties.

    Methylchloroisothiazolinone: Known for its use as a biocide in personal care products.

    Quinazoline Derivatives: Various quinazoline derivatives are known for their biological activities, including anticancer and antimicrobial effects.

Uniqueness: Methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and potential applications in multiple fields. Its reactivity, particularly at the chloromethyl group, makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic benefits.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-3-2-4-7-9(6)10(15)14-8(5-12)13-7/h2-4,9H,5H2,1H3

InChI Key

VPHCOUPYZOYOGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NC(=NC(=O)C21)CCl

Origin of Product

United States

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